N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of N,N-dimethyl methanamine derivatives involves various strategies. For instance, paper describes the synthesis of halogenated derivatives of N,N-dimethyl methanamine, which were obtained by substituting on the phenylthiophenyl core structure. These derivatives were synthesized with high specificity and affinity for the serotonin transporter (SERT). Similarly, paper discusses the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid, leading to an unexpected product due to the reaction conditions. This highlights the complexity and unpredictability of reactions involving N,N-dimethyl methanamine derivatives.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl methanamine derivatives is crucial for their function and reactivity. Paper provides a detailed analysis of the crystal and molecular structure of N,N'-dihydroxy-N,N'-dimethylmethanediamine, which consists of hydrogen-bonded dimers with exact symmetry. The crystallographic data offer insights into the molecular geometry and potential reaction pathways. In paper , the isomeric structures of N-(5,5-dimethyl-2(5H)-thiophenyliden)amines were investigated using NMR spectroscopy and quantum-chemical calculations, revealing that Z-isomers are more stable than E-isomers.
Chemical Reactions Analysis
The reactivity of N,N-dimethyl methanamine derivatives is influenced by their molecular structure. Paper shows that the synthesized derivatives exhibit high affinity for SERT, which is a result of their specific chemical structure and the presence of halogen atoms. The derivatives were also used for positron emission tomography (PET) imaging, demonstrating their potential in biological applications. Paper describes the synthesis of a complex N,N-dibenzyl methanamine derivative through a 1,3-dipolar cycloaddition reaction, indicating the versatility of these compounds in forming various chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl methanamine derivatives are determined by their molecular structure and substituents. The papers do not provide explicit data on the physical properties such as melting points, boiling points, or solubility. However, the chemical properties, such as binding affinity to SERT and specificity of binding, are well-documented in paper . The derivatives' ability to cross the blood-brain barrier and their specific uptake in SERT-rich regions of the monkey brain were demonstrated using microPET imaging.
Scientific Research Applications
Synthesis and Structural Analysis
- Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, which are structurally similar to N,N-Dimethyl-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine. These compounds were obtained through a three-step substitution reaction. Their structures were confirmed by spectroscopic methods and X-ray diffraction, with further analysis through density functional theory (DFT) (Huang et al., 2021).
Fluorescence Probes and Photocytotoxicity
- Lampard et al. (2018) developed boronate ester fluorescence probes for detecting hydrogen peroxide. Compounds with structural similarities to this compound exhibited unique fluorescence responses, illustrating their potential in biochemical applications (Lampard et al., 2018).
Nanoparticle Applications
- Fischer et al. (2013) explored the use of three-coordinate complexes for initiating polymerization processes, creating nanoparticles with potential applications in fields like nanotechnology and materials science. The structural components of these complexes bear resemblance to this compound (Fischer et al., 2013).
Photocytotoxicity in Cancer Research
- Basu et al. (2014) synthesized Iron(III) catecholates that exhibited photocytotoxicity under red light. These complexes, which share structural motifs with this compound, showed potential in cancer treatment through the generation of reactive oxygen species (Basu et al., 2014).
Detection in Real Samples and Imaging
- Tian et al. (2017) developed a near-infrared fluorescence probe for benzoyl peroxide detection and imaging in living cells and zebrafish. The probe's structure included elements akin to this compound, highlighting its relevance in biomedical imaging and environmental monitoring (Tian et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can form boronate complexes with diols in biological systems, which may influence the function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of diols can affect the reactivity of boronic acids and their esters. Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.
properties
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOWYCATLFSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396657 | |
Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
909391-56-6 | |
Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.